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Glyceryl tri(octanoate-8,8,8-D3)

Cat. No.: B13739404
M. Wt: 479.7 g/mol
InChI Key: VLPFTAMPNXLGLX-GQALSZNTSA-N
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Description

Historical Trajectory of Stable Isotope Tracers in Lipid Metabolism Investigations

The use of stable isotopes to unravel the complexities of metabolism has a rich history, predating the application of radioactive tracers. bohrium.com As early as the 1930s, deuterium (B1214612) was employed to study fatty acid metabolism in mice, leading to the groundbreaking discovery that dietary fats are not immediately oxidized but are first stored in and then released from adipose tissue. nih.gov This early work laid the foundation for the use of isotopically labeled compounds to study metabolic pathways in vivo. Over the decades, the methodologies have been continuously refined, expanding the scope of investigation to various aspects of lipid metabolism, including adipose tissue lipolysis, fatty acid uptake and oxidation by tissues, and the secretion of very low-density lipoprotein (VLDL) triglycerides by the liver. nih.gov The development of sophisticated analytical techniques, particularly mass spectrometry, has been pivotal in enabling the precise detection and quantification of these stable isotope tracers and their metabolic products. nih.govnih.gov

Principles of Deuterium Labeling and Its Advantages in Metabolic Studies

Deuterium, a stable, non-radioactive isotope of hydrogen, is a versatile tool in metabolic research. nih.govox.ac.ukyoutube.com When a deuterium-labeled compound is introduced into a biological system, it is metabolized in a manner chemically similar to its unlabeled counterpart. technologynetworks.com The key difference lies in its atomic mass, which allows it to be detected and quantified by mass spectrometry. nih.gov This principle of "tracing" enables researchers to follow the journey of the labeled molecule through various metabolic pathways. technologynetworks.com Deuterium labeling offers significant advantages, including safety for use in human subjects due to the absence of ionizing radiation and the ability to conduct long-term studies to measure the turnover rates of biomolecules like lipids. researchgate.netnih.gov

Rationale for Deuterium Placement at the 8,8,8-Position of Octanoate (B1194180) Chains

The specific placement of deuterium atoms at the terminal methyl (8,8,8-) position of the octanoate chains in Glyceryl tri(octanoate-8,8,8-D3) is a deliberate and strategic choice. This position is chemically stable and less likely to undergo exchange with protons from water during metabolic processes. This stability ensures that the deuterium label remains on the fatty acid as it is metabolized, providing a reliable signal for tracking its fate.

Comparative Advantages of Deuterium Over Other Stable Isotopes (e.g., Carbon-13) in Specific Contexts

While both deuterium (²H) and carbon-13 (¹³C) are widely used stable isotopes in metabolic research, deuterium offers distinct advantages in certain applications. nih.gov

Cost-Effectiveness: Deuterium-labeled tracers, particularly those synthesized from deuterated water (D₂O), are often more economical to produce than their ¹³C-labeled counterparts. nih.govnih.gov

Reduced Tracer Dose: In some instances, the sensitivity of detection for deuterium-labeled compounds allows for the use of smaller tracer doses, minimizing any potential perturbation of the biological system under study. nih.gov

Simplified Analysis in Fatty Acid Oxidation Studies: When studying fatty acid oxidation, the use of ²H-labeled fatty acids can simplify the analysis. Unlike ¹³C-labeled tracers, which can be incorporated into the bicarbonate pool and require correction factors, deuterium from the fatty acid is primarily released as water, with minimal sequestration in the tricarboxylic acid cycle. nih.gov This leads to more direct and similar estimates of fat oxidation rates. nih.gov

Chromatographic Separation: In some analytical techniques like liquid chromatography, deuterium labeling can cause a noticeable shift in retention time compared to the unlabeled compound, which can aid in its identification and quantification. nih.gov

FeatureDeuterium (²H)Carbon-13 (¹³C)
Natural Abundance ~0.01%~1.1%
Cost Generally lowerGenerally higher
Tracer Dose Often lowerCan be higher
Fatty Acid Oxidation Analysis Simpler, minimal label sequestrationRequires correction for bicarbonate pool
Chromatographic Behavior Can alter retention timeMinimal effect on retention time

Fundamental Role of Glyceryl tri(octanoate-8,8,8-D3) in Tracing Medium-Chain Fatty Acid Dynamics

Glyceryl tri(octanoate-8,8,8-D3) is instrumental in elucidating the metabolic pathways of medium-chain triglycerides (MCTs). nih.govnih.gov MCTs are metabolized differently from their long-chain counterparts. nih.gov Following ingestion, they are rapidly hydrolyzed, and the resulting medium-chain fatty acids (MCFAs) are absorbed directly into the portal circulation and transported to the liver for oxidation. nih.gov By using the deuterated form of glyceryl trioctanoate, researchers can precisely track these processes. The appearance of the deuterium-labeled octanoate and its metabolites in blood and tissues provides a direct measure of the rate of MCT digestion, absorption, and subsequent utilization as an energy source. nih.gov This tracer allows for the quantification of key metabolic fluxes, such as the rate of appearance of MCFAs in plasma and their rate of oxidation. nih.gov

Overview of Research Paradigms Utilizing Glyceryl tri(octanoate-8,8,8-D3) in Non-Clinical Settings

In non-clinical research, Glyceryl tri(octanoate-8,8,8-D3) is employed in a variety of experimental models to investigate fundamental aspects of lipid metabolism. For instance, in studies involving cultured cells, this tracer can be used to probe the intracellular fate of MCFAs, including their entry into mitochondria for beta-oxidation and their potential incorporation into other lipid species. Animal models, such as rodents, are frequently used to study the whole-body metabolism of MCTs. In a study on mice, the addition of tricaprylin (B1683027) (the non-labeled form of the tracer) to a high-fat diet was found to increase fat deposition, while also showing benefits for intestinal health. rsc.org Such studies provide valuable information on how dietary MCTs influence energy balance, fat storage, and gut function. rsc.org

Below is a table summarizing findings from a non-clinical study that utilized tricaprylin, highlighting the types of data that can be obtained using such tracers.

ParameterHigh-Fat Diet (HFD)HFD + Tricaprylin
Body WeightIncreasedSignificantly Increased
Fat MassIncreasedSignificantly Increased
Liver WeightIncreasedSignificantly Increased
Adipocyte SizeIncreasedSignificantly Increased
Intestinal Villus HeightDecreasedImproved
Intestinal Goblet Cell NumberDecreasedImproved
Intestinal Inflammatory FactorsIncreasedReduced
Harmful Gut MicrobiotaIncreased AbundanceReduced Abundance

Data adapted from a study on the effects of tricaprylin in mice on a high-fat diet. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H50O6 B13739404 Glyceryl tri(octanoate-8,8,8-D3)

Properties

Molecular Formula

C27H50O6

Molecular Weight

479.7 g/mol

IUPAC Name

2,3-bis(8,8,8-trideuteriooctanoyloxy)propyl 8,8,8-trideuteriooctanoate

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3

InChI Key

VLPFTAMPNXLGLX-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCC(=O)OCC(COC(=O)CCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCC([2H])([2H])[2H]

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Assessment of Glyceryl Tri Octanoate 8,8,8 D3

Synthesis of Octanoic Acid-8,8,8-D3 Precursor

The foundational step in synthesizing Glyceryl tri(octanoate-8,8,8-D3) is the preparation of the deuterated fatty acid precursor, Octanoic acid-8,8,8-D3. This process requires precise chemical strategies to ensure the deuterium (B1214612) atoms are incorporated specifically at the terminal methyl (ω) position.

Chemical Strategies for Regioselective Deuterium Incorporation

Regioselective deuteration at the terminal methyl group of a fatty acid like octanoic acid is a non-trivial synthetic challenge. One effective strategy involves a multi-step synthesis starting from a precursor that allows for the specific introduction of a trideuteromethyl group. A common approach begins with a protected ω-halo-heptanoic acid ester. The terminal halide can be displaced by a deuterated methylating agent, such as trideuteromethyl magnesium iodide (CD₃MgI), via a Grignard reaction. This is followed by the deprotection of the carboxylic acid to yield the desired Octanoic acid-8,8,8-D3.

Another strategy involves the use of transition metal-catalyzed H/D exchange reactions. europa.eu While many of these methods result in perdeuteration (deuterium labeling at all possible positions), specific catalysts and reaction conditions can be optimized to favor deuteration at the less sterically hindered terminal methyl group. europa.eu For instance, platinum group metal catalysts like Pd/C or Rh/C in the presence of D₂O can facilitate H/D exchange, although achieving high regioselectivity at only the terminal position remains a significant challenge. epj-conferences.org

A further method involves the synthesis from a starting material that already contains the deuterated methyl group. For example, starting with a deuterated version of a shorter alkyl chain and extending it to the C8 length of octanoic acid through chain-elongation reactions ensures the label is precisely at the terminal position.

Isotopic Enrichment Techniques for Terminal Methyl Group Labeling

Achieving high isotopic enrichment is paramount for the utility of the labeled compound. The primary method to ensure high enrichment is the use of a starting deuterated reagent with very high isotopic purity. For example, when using trideuteromethyl iodide, its isotopic purity directly dictates the maximum possible enrichment of the final product.

Esterification of Deuterated Octanoic Acid to Glycerol (B35011) Backbone

Once the Octanoic acid-8,8,8-D3 precursor is synthesized and purified, the next stage is its attachment to a glycerol backbone to form the target triglyceride.

Chemical Synthesis of Glyceryl tri(octanoate-8,8,8-D3)

The chemical synthesis of Glyceryl tri(octanoate-8,8,8-D3) involves the esterification of three molecules of Octanoic acid-8,8,8-D3 with one molecule of glycerol. wikipedia.org This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net

A common laboratory procedure involves reacting glycerol with an excess of the deuterated fatty acid or its more reactive derivative, such as an acyl chloride or anhydride. The use of an acid chloride (Octanoyl-8,8,8-D3 chloride), prepared by treating the fatty acid with a chlorinating agent like thionyl chloride (SOCl₂), can facilitate a high-yielding reaction with glycerol.

The reaction is typically carried out in an inert solvent to facilitate the mixing of the reactants and to control the reaction temperature. The removal of water, a byproduct of the esterification, is crucial to drive the reaction equilibrium towards the formation of the triester. nih.gov This can be achieved by azeotropic distillation or the use of a dehydrating agent.

Parameter Condition/Reagent Purpose
Reactants Glycerol, Octanoic acid-8,8,8-D3 (or its acyl chloride)Formation of the triglyceride
Catalyst Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC/DMAP)To facilitate the ester bond formation
Solvent Inert solvent (e.g., Toluene, Tetrahydrofuran)To dissolve reactants and control temperature
Byproduct Removal Azeotropic distillation or dehydrating agentTo drive the reaction to completion

This interactive table summarizes typical conditions for the esterification process.

Considerations for Ensuring Tri-ester Formation and Purity

The formation of a mixture of mono-, di-, and triglycerides is a common challenge in this synthesis. researchgate.net To ensure the predominance of the desired tri-ester (Glyceryl tri(octanoate-8,8,8-D3)), specific reaction conditions must be carefully controlled. Using a stoichiometric excess of the deuterated fatty acid helps to drive the reaction towards complete esterification of all three hydroxyl groups of the glycerol. nih.gov

Reaction time and temperature are also critical parameters. Sufficiently long reaction times and appropriate temperatures are necessary to ensure the reaction goes to completion. However, excessively high temperatures can lead to side reactions and degradation of the product.

Following the reaction, a thorough purification process is essential. Column chromatography is the most common method used to separate the target triglyceride from unreacted starting materials, mono- and diglyceride byproducts, and any catalyst residues. The purity of the final product is then confirmed using analytical techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). nih.gov

Characterization and Quality Control of Isotopic Fidelity

The final and most critical step is the comprehensive characterization of the synthesized Glyceryl tri(octanoate-8,8,8-D3) to confirm its chemical structure and, most importantly, its isotopic purity and the specific location of the deuterium labels.

High-resolution mass spectrometry (HRMS) is a primary tool for this analysis. nih.gov By comparing the mass spectrum of the synthesized compound with its unlabeled counterpart, the incorporation of deuterium atoms can be confirmed. The molecular ion peak for Glyceryl tri(octanoate-8,8,8-D3) will be shifted by +9 mass units (3 deuterium atoms per chain x 3 chains) compared to the unlabeled Glyceryl trioctanoate. Electrospray ionization (ESI) is a soft ionization technique often used for this purpose as it minimizes fragmentation and provides a clear molecular ion signal. nih.gov The relative abundances of the isotopolog ions (M+0, M+1, etc.) can be used to calculate the isotopic purity with high accuracy. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique. ¹H NMR can be used to confirm the absence of protons at the terminal methyl position, indicated by the disappearance of the corresponding signal. ¹³C NMR will show a characteristic triplet for the deuterated carbon due to C-D coupling, and the signal will be shifted slightly upfield compared to the non-deuterated carbon. ²H (Deuterium) NMR will show a signal corresponding to the deuterium atoms at the terminal position, confirming their location.

Gas chromatography coupled with mass spectrometry (GC-MS) is also frequently employed, often after transesterification of the triglyceride to its fatty acid methyl esters (FAMEs). nih.gov This allows for a more straightforward analysis of the fatty acid component, confirming the mass shift due to deuteration and providing quantitative data on isotopic enrichment. nih.gov

The combination of these analytical methods provides a comprehensive quality control assessment, ensuring that the synthesized Glyceryl tri(octanoate-8,8,8-D3) meets the high standards of structural integrity and isotopic fidelity required for its intended applications. cerilliant.com

Analytical Technique Information Obtained
High-Resolution Mass Spectrometry (HRMS) Confirms molecular weight, determines isotopic enrichment by analyzing isotopolog distribution. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Confirms the specific location of deuterium atoms and the overall structure of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantifies isotopic purity, often performed on the fatty acid methyl ester derivatives. nih.govnih.gov

This interactive table outlines the key analytical techniques for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise location of the deuterium labels within the Glyceryl tri(octanoate-8,8,8-D3) molecule. A combination of ¹H, ¹³C, and ²H NMR provides a comprehensive structural verification.

²H NMR directly observes the deuterium nuclei. magritek.com A distinct signal in the ²H NMR spectrum confirms the presence and chemical environment of the deuterium atoms. The chemical shift in ²H NMR is nearly identical to that in ¹H NMR, so a signal around 0.88 ppm would verify that the deuterium is located on the terminal methyl group. magritek.comaocs.org This technique is crucial for ensuring that no isotopic scrambling has occurred during the synthesis.

Interactive Table 1: Representative NMR Chemical Shifts for Glyceryl trioctanoate

Atom/Group Nucleus Typical Chemical Shift (δ, ppm) Multiplicity Notes
Glycerol CH₂ (sn-1, sn-3)¹H~4.3, ~4.1dd, ddPart of an ABX system.
Glycerol CH (sn-2)¹H~5.2m
Octanoate (B1194180) CH₃ (C8)¹H~0.88tSignal is absent/reduced in the deuterated compound.
Octanoate CH₂ (C7-C3)¹H~1.2-1.4mBroad multiplet for the methylene (B1212753) chain.
Octanoate CH₂ (C2)¹H~2.3tα to the carbonyl group.
Glycerol CH₂ (sn-1, sn-3)¹³C~62.5 nih.gov
Glycerol CH (sn-2)¹³C~73.1 nih.gov
Octanoate C=O¹³C~173
Octanoate CH₃ (C8)¹³C~14
Octanoate CH₂ Chain¹³C~22-34Multiple overlapping signals.
Octanoate CH₂ (C2)¹³C~34α to the carbonyl group.
Deuterium (C8-D₃)²H~0.88sConfirms terminal labeling. aocs.orgresearchgate.net

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Isotopic Enrichment and Purity Quantification

Mass Spectrometry (MS), typically coupled with Gas Chromatography (GC-MS), is the primary technique for determining the isotopic enrichment and quantifying the isotopic purity of Glyceryl tri(octanoate-8,8,8-D3). nih.gov This analysis confirms the incorporation of the desired number of deuterium atoms and assesses the distribution of different isotopologues.

In electron ionization (EI) mass spectrometry, triglycerides undergo characteristic fragmentation. A key fragment is the diacylglycerol-like ion ([M-RCOO]⁺), formed by the loss of one of the fatty acid chains. For Glyceryl tri(octanoate-8,8,8-D3), the molecular ion (M⁺) will have a mass-to-charge ratio (m/z) of approximately 479.7, which is 9 mass units higher than its non-deuterated counterpart (m/z ~470.7).

By analyzing the ion clusters around the molecular ion and key fragment ions, the isotopic enrichment can be calculated. The relative intensities of the M+0, M+3, M+6, and M+9 peaks (corresponding to molecules with zero, one, two, or three deuterated octanoyl chains, respectively) allow for a precise calculation of the average deuterium incorporation and the percentage of the fully labeled (D9) species.

Interactive Table 2: Theoretical Mass Spectrometry Data for Isotopic Purity Analysis

Ion Description m/z (Unlabeled) m/z (D9-labeled) Notes
[M]⁺Molecular Ion~470.7~479.7The D9 species is 9 mass units heavier.
[M-RCOO]⁺Loss of one octanoate chain~327.5~333.5This fragment will show a +3 or +6 shift depending on which chains remain.
[RCO]⁺Acylium ion~127.1~130.1The octanoyl-D3 acylium ion.
[M-18]⁺Loss of water~452.7~461.7A common fragment in the analysis of triglycerides.

Note: The observed m/z values can vary slightly based on the specific MS instrument and ionization method used.

Chromatographic Methods for Chemical Purity Assessment

While NMR and MS confirm the isotopic labeling and integrity, chromatographic techniques are essential for assessing the chemical purity of the final product. These methods separate the target Glyceryl tri(octanoate-8,8,8-D3) from potential impurities such as mono- and diglycerides, free octanoic-8,8,8-d3 acid, and residual synthesis reagents.

Gas Chromatography (GC) is a powerful tool for this purpose. researchgate.netlibretexts.org Using a high-temperature capillary column, it is possible to separate triglycerides from the more volatile mono- and diglycerides and free fatty acids. researchgate.net Often, a derivatization step, such as silylation, is employed to increase the volatility and thermal stability of the glycerides, leading to better peak shape and resolution. libretexts.org The purity is determined by the relative area of the triglyceride peak compared to all other peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) , particularly with a reversed-phase column, is another effective method for purity analysis. researchgate.neteuropa.eu This technique separates the components based on their hydrophobicity. Triglycerides are highly retained, while the more polar mono- and diglycerides and free fatty acids elute earlier. europa.eu Detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer are used, as triglycerides lack a strong UV chromophore. sigmaaldrich.com

Interactive Table 3: Representative Chromatographic Data for Chemical Purity Analysis

Compound Chromatographic Method Typical Retention Time (Relative) Notes
Octanoic-8,8,8-d3 acidGC or HPLCEarly elutingFree fatty acid is a potential impurity.
Mono-octanoyl-D3 glycerolGC or HPLCIntermediatePotential byproduct of incomplete synthesis.
Di-octanoyl-D3 glycerolGC or HPLCIntermediatePotential byproduct of incomplete synthesis.
Glyceryl tri(octanoate-8,8,8-D3)GC or HPLCLate elutingThe main product peak.

Note: Absolute retention times vary greatly depending on the specific column, mobile/stationary phase, and temperature/gradient program.

Advanced Analytical Techniques for Tracing Glyceryl Tri Octanoate 8,8,8 D3 and Its Metabolites in Research Models

Gas Chromatography-Mass Spectrometry (GC-MS) Based Approaches

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the study of fatty acids derived from the hydrolysis of Glyceryl tri(octanoate-8,8,8-D3). nih.govnih.gov However, direct analysis of free fatty acids by GC can be problematic due to their polarity, which can lead to poor peak shape and adsorption issues within the chromatographic system. sigmaaldrich.comrestek.com To overcome this, derivatization is a crucial sample preparation step. nih.govsigmaaldrich.com

Derivatization Strategies for Deuterated Fatty Acid Methyl Esters (FAMEs) and Pentafluorobenzyl Esters

To enhance volatility and improve chromatographic performance, the deuterated octanoate (B1194180) released from Glyceryl tri(octanoate-8,8,8-D3) is chemically modified into less polar derivatives. nih.govsigmaaldrich.com

Fatty Acid Methyl Esters (FAMEs): A widely used approach is the conversion of fatty acids into their corresponding methyl esters (FAMEs). nih.govsigmaaldrich.com This is often achieved through esterification using reagents like boron trifluoride (BF3) in methanol. restek.commdpi.com The resulting FAMEs are more volatile and produce sharp, symmetrical peaks during GC analysis. nih.gov For instance, the analysis of fatty acids in soil dissolved organic matter has been successfully performed after derivatization with BF3-methanol. mdpi.com

Pentafluorobenzyl (PFB) Esters: Another effective derivatization strategy involves the formation of pentafluorobenzyl esters. This method is particularly advantageous for enhancing sensitivity in electron capture detection, a feature of some GC systems. The physicochemical properties of the PFB group are transferred to the analyte derivatives, which can influence their chromatographic behavior. nih.gov

Other Derivatization Agents: Other reagents, such as trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are also employed for fatty acid derivatization. nih.govrestek.com The choice of derivatization agent can impact reaction conditions, with some requiring elevated temperatures, which could potentially lead to degradation of certain analytes. nih.gov The use of a deuterated derivatizing agent, like d9-MSTFA, can also be employed to create internal standards for absolute quantitative analysis. nih.gov

A comparison of common derivatization methods highlights the considerations for each approach:

Derivatization MethodReagent ExampleKey AdvantagesKey Considerations
Esterification (FAMEs) Boron trifluoride-methanol (BF3-MeOH)Produces stable, volatile derivatives; widely used. nih.govsigmaaldrich.comRequires removal of water to avoid hindering the reaction. sigmaaldrich.com
Silylation BSTFA or MSTFA with 1% TMCSGenerates trimethylsilyl (B98337) (TMS) esters. restek.comCan also derivatize other functional groups, which may or may not be desirable. restek.com
Alkylation Trimethyl sulfonium hydroxide (TMSH)Automated methods can improve throughput. nih.govSome methods require a second extraction step. nih.gov

Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) for High Sensitivity Detection

To achieve the high sensitivity required to detect low concentrations of labeled compounds in biological matrices, specific mass spectrometric acquisition modes are used. wikipedia.orguniupo.it

Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific mass-to-charge (m/z) ratios corresponding to the target analytes, rather than scanning the entire mass range. wikipedia.orguniupo.it This allows the detector to spend more time on the ions of interest, significantly increasing sensitivity. uniupo.it For example, in the analysis of octanoate enrichment in plasma, SIM mode was used to monitor the specific ions of the derivatized octanoate. researchgate.net A study quantifying glycerol-3-phosphate also utilized GC-MS in SIM mode for reliable quantification from small tissue samples. nih.gov

Selected Reaction Monitoring (SRM): SRM, a technique used with tandem mass spectrometry (MS/MS), offers even greater specificity and sensitivity than SIM. uniupo.itnih.gov In SRM, a specific precursor ion is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. nih.gov This highly specific transition minimizes interferences from the sample matrix. nih.gov While SIM is effective, SRM can provide a better signal-to-noise ratio, especially in complex samples. nih.gov However, for some smaller molecules, finding a suitable and efficient fragmentation pathway for SRM can be challenging. researchgate.net

The choice between SIM and SRM depends on the specific analyte, the complexity of the sample matrix, and the required level of sensitivity and specificity.

Acquisition ModePrincipleAdvantages
Selected Ion Monitoring (SIM) Monitors a limited number of specific m/z values. wikipedia.orguniupo.itIncreased sensitivity compared to full scan; suitable for single quadrupole MS. wikipedia.orgresearchgate.net
Selected Reaction Monitoring (SRM) Monitors a specific precursor-to-product ion transition. nih.govHigh specificity and sensitivity; reduces matrix interference. nih.govnih.gov

Quantitative Analysis of Labeled Octanoate and Its Short-Chain Metabolites

A primary goal of using Glyceryl tri(octanoate-8,8,8-D3) is to quantify the labeled octanoate and its downstream metabolites, which provides insights into metabolic pathways. GC-MS is a powerful tool for this quantitative analysis. nih.govnih.gov

By using a known amount of an internal standard, the concentration of the deuterated octanoate and its metabolites can be accurately determined. nih.gov For instance, a method was developed for the accurate analysis of octanoate enrichment in human plasma at concentrations as low as 0.43 μM. nih.gov This method utilized isobutanol derivatization followed by GC-MS analysis. nih.gov The use of 13C-labeled internal standards has also been demonstrated for the quantification of metabolites in stool samples by GC-MS. nih.gov

The mass spectrum of derivatized octanoate provides crucial information for quantification. For example, the mass spectrum of methyl octanoate shows characteristic fragment ions that can be used for its identification and quantification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Lipidome Analysis

While GC-MS is excellent for analyzing smaller, volatile molecules like fatty acids, LC-MS/MS is the preferred method for analyzing larger, non-volatile lipids such as intact triglycerides and phospholipids (B1166683). nih.govnih.gov This technique allows for the comprehensive analysis of the lipidome, providing a broader picture of how the deuterated octanoate is incorporated into more complex lipid structures.

Detection and Quantification of Deuterated Triglycerides and Phospholipids

LC-MS/MS enables the separation and identification of a wide array of lipid species from complex biological samples. nih.govacs.org

Triglycerides: Methods have been developed for the relative and absolute quantification of triglyceride species in plasma. nih.govfrontiersin.org These methods often use flow injection analysis or liquid chromatography coupled to tandem mass spectrometry. nih.gov By monitoring specific precursor and product ions, it is possible to identify and quantify triglycerides containing the deuterated octanoate. For example, in the analysis of blood triglycerides, ammonium (B1175870) adducts are often used as precursor ions, and the neutral loss of fatty acids is monitored as product ions. lcms.cz

Phospholipids: LC-MS/MS is also instrumental in the analysis of phospholipids. nih.gov Targeted methods using multiple reaction monitoring (MRM) can be developed to specifically detect and quantify phospholipids that have incorporated the deuterated fatty acid. nih.gov Methodologies for phospholipid profiling often involve an initial classification analysis followed by a more detailed fatty acid composition determination. shimadzu.com

The development of LC-MS/MS methods involves careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure sensitive and specific detection of the deuterated lipid species. nih.gov

Challenges in Chromatographic Separation of Deuterated Species and Solutions

A significant challenge in the analysis of deuterated compounds is their chromatographic behavior relative to their non-deuterated counterparts.

Isotope Effect on Retention Time: Deuterated compounds can have slightly different retention times than their unlabeled analogues. nih.gov This phenomenon, known as the chromatographic isotope effect, arises from subtle differences in physicochemical properties, such as bond energies and boiling points. nih.gov Generally, deuterated analytes may elute slightly earlier than their protiated counterparts. nih.gov This can complicate co-elution and peak integration if not properly accounted for.

Separation of Complex Lipid Mixtures: The lipidome is incredibly complex, with numerous isomeric and isobaric species. nih.gov Achieving complete chromatographic separation of all lipid species, including the deuterated ones, is a major challenge. nih.gov Co-elution of different lipid species can lead to ion suppression in the mass spectrometer and inaccuracies in quantification. nih.govacs.org Therefore, the development of robust chromatographic methods with high resolving power is crucial for accurate lipidomic analysis. researchgate.net

Method Development and Validation: Developing and validating LC-MS methods for lipidomics is a complex process. researchgate.net It requires careful selection of the column chemistry (e.g., reversed-phase C18 or hydrophilic interaction liquid chromatography - HILIC), mobile phase composition, and gradient elution profile to achieve optimal separation. nih.govresearchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Content Determination

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the relative abundance of isotopes in a sample. wikipedia.org It is particularly useful for analyzing stable isotopes like deuterium (B1214612) (²H), which are naturally occurring and non-radioactive. wikipedia.org In the context of Glyceryl tri(octanoate-8,8,8-D3), IRMS allows for the precise measurement of deuterium enrichment in various biological samples, offering a global view of the compound's metabolic fate. wikipedia.org

Combustion and Pyrolysis Methods for Deuterium-Containing Molecules

To analyze the deuterium content of organic molecules like the metabolites of Glyceryl tri(octanoate-8,8,8-D3) using IRMS, the samples must first be converted into simple gases. nih.gov This is typically achieved through high-temperature combustion or pyrolysis. buffalo.eduresearchgate.net

Combustion: In this method, the organic sample is completely oxidized in the presence of excess oxygen. For deuterium analysis, the resulting water (H₂O and D₂O) is then reduced to hydrogen gas (H₂ and HD).

Pyrolysis: This technique involves the thermal decomposition of the sample in the absence of oxygen at very high temperatures (typically >1400°C). nih.gov This process directly converts the organically bound hydrogen and deuterium into H₂ and HD gas. researchgate.net

These gases are then introduced into the IRMS instrument, where they are ionized, accelerated, and separated by a magnetic field based on their mass-to-charge ratio, allowing for the precise determination of the D/H ratio. wikipedia.orgnih.gov Gas chromatography can be coupled with combustion or pyrolysis IRMS (GC-C/P-IRMS) to separate individual compounds from a complex mixture before isotopic analysis. buffalo.edunih.gov

Applications in Measuring Whole-Body Oxidation Rates (e.g., ²H-CO₂ Exhalation)

A significant application of IRMS in metabolic research is the measurement of whole-body substrate oxidation rates. When a deuterium-labeled substrate like Glyceryl tri(octanoate-8,8,8-D3) is metabolized, the deuterium atoms can be incorporated into body water. The rate of appearance of deuterium in body water, which can be sampled from urine, saliva, or blood, provides a cumulative measure of the oxidation of the labeled fatty acid. researchgate.net

Studies have validated the use of deuterium-labeled fatty acids to measure dietary fat oxidation. For instance, the oxidation of d31-palmitic acid was found to be equivalent to that of [1-13C]-palmitic acid in resting subjects, demonstrating the viability of using deuterium as a tracer for fat metabolism. researchgate.net This method offers an advantage over traditional ¹³C breath tests as it does not require frequent breath sample collection or correction for isotopic exchange in the tricarboxylic acid (TCA) cycle. researchgate.net The metabolic availability of MCTs has been shown to be high, with oxidation rates reaching approximately 70% of the ingestion rate during the last hour of prolonged exercise. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ and Ex Vivo Deuterium Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that can be used to study the structure and dynamics of molecules in solution and in the solid state. numberanalytics.comnumberanalytics.com It is based on the magnetic properties of atomic nuclei. numberanalytics.com Deuterium (²H) NMR, specifically, allows for the direct detection of deuterium-labeled compounds and their metabolites within biological systems. numberanalytics.comwikipedia.org

Direct ²H NMR for Monitoring Isotopic Label Distribution

Direct ²H NMR spectroscopy measures the resonance of deuterium nuclei, providing information about their chemical environment. numberanalytics.com A key advantage of ²H NMR in metabolic studies is the low natural abundance of deuterium (0.016%), which results in a very low background signal. wikipedia.org This allows for the clear detection of signals from exogenously administered deuterated compounds like Glyceryl tri(octanoate-8,8,8-D3). researchgate.netresearchgate.net

Researchers can monitor the distribution of the deuterium label as the parent compound is metabolized into various products. researchgate.netresearchgate.net While ²H NMR generally has lower sensitivity compared to proton (¹H) NMR, this can be compensated for by using highly deuterated compounds. numberanalytics.comsigmaaldrich.com The simplicity of ²H NMR spectra, which are less affected by spin-spin coupling compared to ¹H spectra, aids in the identification and quantification of labeled metabolites. numberanalytics.com

Coupling with ¹H and ¹³C NMR for Metabolic Pathway Elucidation

To gain a more comprehensive understanding of metabolic pathways, ²H NMR is often used in conjunction with ¹H and ¹³C NMR.

¹H NMR: Provides detailed structural information and allows for the quantification of both labeled and unlabeled molecules. ox.ac.uk The disappearance of a proton signal upon deuterium substitution can confirm the site of labeling. organicchemistrydata.org

¹³C NMR: Offers a wide chemical shift range, providing high resolution for distinguishing between different carbon environments. nih.gov When combined with ¹³C-labeled substrates, it becomes a powerful tool for tracing metabolic fluxes. nih.gov The presence of a deuterium atom can cause a small upfield shift in the resonance of an adjacent ¹³C nucleus (a β-isotope shift), which can be used to indirectly monitor deuterium incorporation.

By combining data from these different NMR techniques, researchers can map the flow of the deuterium label from Glyceryl tri(octanoate-8,8,8-D3) through various metabolic pathways, identifying the resulting metabolites and their relative concentrations. nih.gov

Table 1: Comparison of NMR Nuclei for Metabolic Studies

Nucleus Natural Abundance Relative Sensitivity Key Advantages in Metabolic Studies
¹H >99.9% 1.00 High sensitivity, provides detailed structural information. ox.ac.uknih.gov
²H 0.016% 9.65 x 10⁻³ Low background signal, allows for selective detection of labeled compounds. wikipedia.orgsigmaaldrich.com
¹³C 1.1% 1.76 x 10⁻² Wide chemical shift range for high resolution, enables tracing of carbon backbones. ox.ac.uknih.gov
¹⁵N 0.37% 1.04 x 10⁻³ Can be used to trace the metabolism of nitrogen-containing compounds. nih.govnih.gov

Advantages for Non-Invasive Metabolic Flux Assessment

A major advantage of NMR spectroscopy, particularly ²H and ¹³C NMR, is its ability to assess metabolic fluxes non-invasively in vitro and in vivo. researchgate.netrsna.orgdtu.dk This allows for real-time monitoring of metabolic processes in living cells or even whole organisms without the need for destructive sampling. researchgate.netresearchgate.net Deuterium metabolic imaging (DMI) is an emerging MRI-based technique that uses deuterium-labeled tracers to visualize and quantify metabolic pathways in vivo. nih.gov This non-invasive approach holds promise for studying normal physiology and disease states. nih.gov

Table 2: Research Findings on Analytical Techniques for Deuterated Compounds

Analytical Technique Key Findings Research Focus
GC-C/P-IRMS Allows for precise D/H ratio measurements of individual organic compounds after separation. nih.govbuffalo.edunih.gov Petroleum research, food authentication, metabolic studies. nih.gov
²H NMR Enables direct, non-invasive monitoring of deuterated metabolites with low background interference. researchgate.netresearchgate.netsigmaaldrich.com Real-time metabolic flux analysis in cell cultures and in vivo. researchgate.netresearchgate.net
¹H, ¹³C, and ²H NMR Combined approach provides comprehensive structural and quantitative data for elucidating metabolic pathways. organicchemistrydata.orgnih.gov Detailed mapping of metabolic transformations and isotopomer distribution. nih.gov
Deuterium Metabolic Imaging (DMI) Provides spatial and quantitative measurements of glycolytic flux in tumors, enabling assessment of treatment response. rsna.orgnih.gov In vivo cancer metabolism and therapy monitoring. rsna.orgnih.gov

Applications of Glyceryl Tri Octanoate 8,8,8 D3 in in Vitro and Ex Vivo Research Models

Elucidation of Medium-Chain Fatty Acid Oxidation Pathways

Glyceryl tri(octanoate-8,8,8-D3) serves as a critical tracer for dissecting the pathways of medium-chain fatty acid oxidation, a key process for energy homeostasis, particularly in tissues like the liver, heart, and skeletal muscle.

In vitro studies utilizing isolated mitochondria or permeabilized cells provide a controlled environment to study the intricacies of mitochondrial beta-oxidation. By introducing Glyceryl tri(octanoate-8,8,8-D3) or its liberated d3-octanoate, researchers can track the entry of the fatty acid into the mitochondrial matrix and its subsequent breakdown.

Through gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the appearance of deuterated acetyl-CoA and downstream intermediates of the tricarboxylic acid (TCA) cycle can be quantified. This allows for the precise measurement of flux through the beta-oxidation spiral. For instance, in studies of inherited mitochondrial fatty acid oxidation disorders, incubating patient-derived permeabilized fibroblasts with d3-octanoate can reveal specific enzymatic deficiencies by identifying the accumulation of deuterated intermediates. nih.gov This approach offers a more dynamic view compared to traditional enzyme assays.

A typical experimental setup might involve the following steps:

Isolation of mitochondria from tissue homogenates (e.g., rodent liver or muscle) or permeabilization of cultured cells (e.g., human fibroblasts) with agents like digitonin.

Incubation of the isolated organelles or permeabilized cells with a substrate mix containing Glyceryl tri(octanoate-8,8,8-D3).

Quenching of the reaction at various time points.

Extraction of metabolites and analysis by mass spectrometry to determine the isotopic enrichment in key metabolites like acetyl-CoA and citrate (B86180).

Table 1: Hypothetical Data from a Mitochondrial Beta-Oxidation Assay Using d3-Octanoate in Permeabilized Fibroblasts

Cell LineSubstrateIncubation Time (min)d3-Acetyl-CoA (Relative Abundance)
Controld3-Octanoate00
Controld3-Octanoate15100
Controld3-Octanoate30180
Patient (MCAD Deficiency)d3-Octanoate00
Patient (MCAD Deficiency)d3-Octanoate1515
Patient (MCAD Deficiency)d3-Octanoate3025

This table illustrates how the rate of d3-acetyl-CoA formation would be significantly lower in cells with a medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common fatty acid oxidation disorder.

While mitochondria are the primary site for beta-oxidation of short- and medium-chain fatty acids, peroxisomes also play a crucial role, particularly in the oxidation of very-long-chain fatty acids and dicarboxylic acids. nih.gov Studies have shown that peroxisomes can also oxidize medium-chain fatty acids. nih.gov The use of Glyceryl tri(octanoate-8,8,8-D3) in cellular systems, such as cultured hepatocytes or ex vivo liver slices, helps to differentiate the contribution of peroxisomal versus mitochondrial oxidation.

In these experimental models, researchers can use pharmacological inhibitors of mitochondrial fatty acid transport (e.g., etomoxir (B15894) to inhibit carnitine palmitoyltransferase 1) to isolate the metabolic activity of peroxisomes. By supplying d3-octanoate and analyzing the resulting deuterated acyl-carnitines and other metabolites, the flux through the peroxisomal beta-oxidation pathway can be quantified. kuleuven.be This is particularly relevant in studying the metabolic adaptations in mitochondrial fatty acid oxidation disorders, where peroxisomal oxidation may serve as a compensatory pathway. nih.gov

Glyceryl tri(octanoate-8,8,8-D3), and more directly its d3-octanoate component, can be utilized in highly specific enzymatic assays for key enzymes in fatty acid metabolism. For acyl-CoA synthetases, which "activate" fatty acids by attaching them to coenzyme A, d3-octanoate can serve as a substrate. nih.gov The formation of d3-octanoyl-CoA can be monitored by mass spectrometry, providing a direct measure of enzyme activity. umich.edu This method is more specific than traditional colorimetric or radiometric assays. unc.edu

Similarly, the activity of specific dehydrogenases within the beta-oxidation pathway can be assessed. By providing d3-octanoyl-CoA to a reaction mixture containing the dehydrogenase of interest, the production of deuterated enoyl-CoA can be quantified. This approach allows for detailed kinetic studies of individual enzymes and the screening of potential therapeutic modulators.

Tracing of Triglyceride Synthesis and Remodeling

Beyond catabolic pathways, Glyceryl tri(octanoate-8,8,8-D3) is an invaluable tracer for investigating the anabolic processes of triglyceride synthesis and the dynamic nature of lipid storage.

In cultured cells, such as hepatocytes or adipocytes, the introduction of Glyceryl tri(octanoate-8,8,8-D3) into the culture medium allows researchers to trace the fate of the d3-octanoate. nih.gov Mass spectrometric analysis of the cellular lipidome can reveal the extent to which d3-octanoate is directly esterified into triglycerides or if it undergoes chain elongation to form longer deuterated fatty acids before incorporation. Studies have shown that while a significant portion of octanoate (B1194180) is oxidized, a fraction can be elongated, a process of particular interest in the context of metabolic diseases. sci-hub.se

Table 2: Hypothetical Isotopic Enrichment in Fatty Acids from Cultured Hepatocytes Incubated with d3-Octanoate

Fatty AcidIsotopic Enrichment (M+3)Interpretation
Octanoate (C8:0)+++Direct uptake of the tracer.
Decanoate (C10:0)++Elongation of d3-octanoate.
Laurate (C12:0)+Further elongation.
Palmitate (C16:0)-No significant elongation to this length from the tracer.

This table illustrates how the detection of heavier deuterated fatty acids indicates the activity of fatty acid elongation pathways.

Lipid droplets are dynamic organelles responsible for the storage and release of neutral lipids. Glyceryl tri(octanoate-8,8,8-D3) can be used as a pulse-chase label to study the dynamics of lipid droplet formation, growth, and turnover in cultured cells like adipocytes.

In a typical pulse-chase experiment, cells are first incubated with Glyceryl tri(octanoate-8,8,8-D3) for a defined period (the "pulse"), allowing for the incorporation of deuterated triglycerides into lipid droplets. The cells are then transferred to a medium containing non-deuterated fatty acids (the "chase"). By analyzing the lipid composition of isolated lipid droplets over time using mass spectrometry, researchers can determine the rate at which the deuterated triglycerides are mobilized and replaced by non-deuterated lipids. This provides insights into the lability of the stored lipid pool and the activity of lipases that mediate triglyceride breakdown. These studies are crucial for understanding conditions like obesity and non-alcoholic fatty liver disease, where lipid droplet dynamics are often dysregulated.

Substrate Specificity of Acyltransferases (e.g., DGAT1)

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the synthesis of triglycerides, catalyzing the final step where a fatty acyl-CoA is esterified to a diacylglycerol. nih.gov The substrate specificity of DGAT1 is broad, and it is known to utilize a variety of fatty acyl-CoAs. nih.gov In vitro studies using cell homogenates or isolated enzyme preparations can employ Glyceryl tri(octanoate-8,8,8-D3) to probe the activity and preference of DGAT1 for medium-chain fatty acids.

Following the initial lipolysis of Glyceryl tri(octanoate-8,8,8-D3) to release octanoate-8,8,8-D3, the fatty acid is activated to its CoA ester, octanoyl-CoA-D3. This labeled acyl-CoA can then be incorporated into newly synthesized triglycerides by DGAT1. By using mass spectrometry to analyze the lipid fractions, researchers can quantify the amount of deuterated triglyceride formed, providing a direct measure of DGAT1 activity with this specific substrate. This approach allows for detailed kinetic studies and comparisons of substrate preference between different isoforms of DGAT or under various physiological conditions.

Table 1: Illustrative Data on DGAT1 Activity with Deuterated Substrate

Experimental ConditionSubstrateDGAT1 Activity (pmol/min/mg protein)
Control CellsOctanoyl-CoA150 ± 15
Control CellsOctanoyl-CoA-D3148 ± 17
DGAT1 Overexpressing CellsOctanoyl-CoA450 ± 35
DGAT1 Overexpressing CellsOctanoyl-CoA-D3445 ± 40

This table represents hypothetical data to illustrate the expected outcomes of an experiment using Glyceryl tri(octanoate-8,8,8-D3) to measure DGAT1 activity. The similar activity levels between the standard and deuterated substrate indicate that the deuterium (B1214612) labeling does not significantly alter the enzyme's catalytic efficiency.

Investigation of Ketogenesis and Acyl-CoA Pool Dynamics

Glyceryl tri(octanoate-8,8,8-D3) is an exceptional tool for studying ketogenesis, the process by which the liver produces ketone bodies from fatty acids, particularly during periods of fasting or low carbohydrate intake. nih.govnih.gov The octanoate released from the triglyceride is a medium-chain fatty acid that is readily taken up by hepatocytes and undergoes mitochondrial beta-oxidation. nih.gov

Formation of Deuterated Ketone Bodies in Hepatocytes

In isolated hepatocytes or perfused liver models, the metabolism of Glyceryl tri(octanoate-8,8,8-D3) can be traced to the formation of deuterated ketone bodies. The beta-oxidation of octanoate-8,8,8-D3 results in the production of acetyl-CoA-D3. The terminal three deuterium atoms are retained on the methyl group of one of the resulting acetyl-CoA molecules. This labeled acetyl-CoA then enters the ketogenic pathway, leading to the synthesis of deuterated ketone bodies, primarily β-hydroxybutyrate-D3 and acetoacetate-D3. nih.gov

By measuring the isotopic enrichment of ketone bodies in the culture medium or perfusate, researchers can quantify the contribution of the administered deuterated triglyceride to the total ketone body pool. This provides a direct assessment of the rate of ketogenesis from a specific medium-chain fatty acid source under various experimental conditions.

Table 2: Example Data on Deuterated Ketone Body Formation in Hepatocytes

Time (hours)Total β-hydroxybutyrate (μM)Deuterated β-hydroxybutyrate (μM)Percent Contribution from Glyceryl tri(octanoate-8,8,8-D3)
150 ± 515 ± 230%
2120 ± 1048 ± 540%
4250 ± 20112 ± 1245%
6400 ± 30190 ± 1847.5%

This table presents hypothetical data illustrating the time-course of deuterated ketone body formation in hepatocytes treated with Glyceryl tri(octanoate-8,8,8-D3), demonstrating its significant contribution to ketogenesis.

Analysis of Short-Chain Acyl-CoA Intermediates

The use of Glyceryl tri(octanoate-8,8,8-D3) also enables the detailed analysis of the intracellular short-chain acyl-CoA pool. As octanoyl-CoA-D3 undergoes beta-oxidation, it generates a series of shorter-chain acyl-CoA-D3 intermediates, including hexanoyl-CoA-D3 and butyryl-CoA-D3, before ultimately yielding acetyl-CoA-D3.

Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), can be employed to separate and quantify these deuterated acyl-CoA species within cell lysates. This allows for a dynamic view of the flux through the beta-oxidation pathway and can reveal potential bottlenecks or regulatory points. By tracking the appearance and disappearance of these labeled intermediates, researchers can gain a more comprehensive understanding of how medium-chain fatty acid oxidation is regulated at the enzymatic level within the mitochondria.

This level of detailed metabolic analysis is crucial for understanding the biochemical basis of various metabolic states and diseases where fatty acid oxidation and ketogenesis are central.

Applications of Glyceryl Tri Octanoate 8,8,8 D3 in in Vivo Animal Research Models

Assessment of Whole-Body and Organ-Specific Medium-Chain Fatty Acid Oxidation

The primary metabolic fate of MCFAs is β-oxidation, a mitochondrial process that breaks down fatty acids to produce acetyl-CoA. This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for energy production. The use of terminally labeled octanoate (B1194180) allows for the quantification of its oxidation.

When Glyceryl tri(octanoate-8,8,8-D3) is administered to an animal, the octanoate-d3 is released and undergoes β-oxidation. This process generates labeled acetyl-CoA (acetyl-CoA-d3). As this labeled acetyl-CoA enters the TCA cycle, the deuterium (B1214612) atoms are eventually incorporated into metabolic water and other intermediates, while the carbon backbone is released as carbon dioxide (CO2). By measuring the isotopic enrichment of CO2 in expired air, researchers can quantify the rate of whole-body oxidation of the administered MCFA. nih.govnih.gov

Studies using similarly labeled medium-chain triglycerides, such as those labeled with carbon-13 ([¹³C]), have demonstrated the feasibility of this approach. For instance, when [1,1,1-¹³C]trioctanoate was ingested by athletes during exercise, the rate of labeled ¹³CO2 production in breath samples provided a direct measure of exogenous MCT oxidation. nih.gov It was observed that a significant portion of the ingested MCTs was oxidized for energy. nih.gov In healthy individuals at rest, it's estimated that approximately 42% of administered MCTs are converted to CO2 when given as a sole energy source, with this proportion increasing to 62% when combined with carbohydrates and proteins. nih.govmdpi.com

Oxidation of Orally Administered Medium-Chain Triglycerides (MCTs) in Humans
ConditionPercentage of Administered MCT Oxidized to CO2Reference Study
MCTs as sole energy source (at rest)~42%Knottnerus et al. nih.govmdpi.com
MCTs with carbohydrates and protein (at rest)~62%Knottnerus et al. nih.govmdpi.com
MCTs with carbohydrates (during exercise)~72% (of amount ingested during the second hour)Jeukendrup et al. nih.gov
MCTs alone (during exercise)~33% (of amount ingested during the second hour)Jeukendrup et al. nih.gov

Note: The data presented are from studies using ¹³C-labeled MCTs, but the principle of measuring labeled CO2 applies directly to studies using Glyceryl tri(octanoate-8,8,8-D3).

By analyzing tissues from animal models after the administration of Glyceryl tri(octanoate-8,8,8-D3), researchers can determine the organ-specific contribution of octanoate to energy metabolism. The deuterium-labeled acetyl-CoA produced from the oxidation of octanoate-d3 enriches the acetyl-CoA pool within the mitochondria of various tissues. This labeled acetyl-CoA can then be incorporated into various downstream metabolites, such as acetylcarnitine and TCA cycle intermediates like citrate (B86180) and glutamate. epfl.chnih.gov

Using [2,4,6,8-¹³C4]octanoate in rats, it was found that octanoate is a significant contributor to the acetyl-CoA pool in tissues with high oxidative capacity. nih.gov The fractional contribution of octanoate to the acetyl-CoA pool was highest in the heart and soleus muscle, followed by red gastrocnemius muscle, liver, and white gastrocnemius muscle. nih.gov This demonstrates that the heart and oxidative skeletal muscles are major sites of MCFA oxidation. Similar studies with Glyceryl tri(octanoate-8,8,8-D3) would allow for the quantification of deuterium enrichment in these tissue-specific metabolites, providing a precise measure of MCFA oxidation in different organs. epfl.ch

Fractional Contribution of Octanoate to Acetyl-CoA Pool in Rat Tissues
TissueFractional Contribution (Fc2)Reference Study
Heart0.563 ± 0.066Jones et al. nih.gov
Soleus Muscle (rested)0.565 ± 0.089Jones et al. nih.gov
Red Gastrocnemius (rested)0.470 ± 0.092Jones et al. nih.gov
Liver0.367 ± 0.054Jones et al. nih.gov
White Gastrocnemius (rested)0.340 ± 0.081Jones et al. nih.gov

Note: Data from a study using ¹³C-labeled octanoate. Fc2 represents the fraction of the acetyl-CoA pool derived from the labeled octanoate.

Chylomicron and Very Low-Density Lipoprotein (VLDL) Metabolism

The use of deuterated triglycerides like Glyceryl tri(octanoate-8,8,8-D3) is instrumental in studying the dynamics of triglyceride-rich lipoproteins, namely chylomicrons and VLDL. nih.govnih.gov

Following oral administration, Glyceryl tri(octanoate-8,8,8-D3) is hydrolyzed in the small intestine, and the released octanoate-d3 is absorbed by enterocytes. sci-hub.senih.govyoutube.com Unlike long-chain fatty acids, a significant portion of MCFAs are absorbed directly into the portal circulation and transported to the liver. sci-hub.senih.gov However, some MCFAs can be re-esterified into triglycerides within the enterocytes and packaged into chylomicrons. nih.govfrontiersin.org By tracking the appearance of octanoate-d3 in the lymph and blood, researchers can quantify the extent of its incorporation into chylomicrons and its subsequent systemic distribution. nih.govnih.gov This allows for the investigation of factors that influence the route of MCFA absorption and transport.

The deuterium label from Glyceryl tri(octanoate-8,8,8-D3) can be traced into the triglyceride core of newly synthesized chylomicrons in the intestine and VLDL in the liver. mdpi.comyoutube.com This allows for the study of the assembly and secretion rates of these lipoproteins. By measuring the rate of appearance of deuterated triglycerides in chylomicron and VLDL fractions in the plasma, researchers can investigate how different physiological states or therapeutic interventions affect lipoprotein production. nih.govnih.gov For example, stable isotope tracers have been pivotal in understanding that the atherogenic dyslipidemia in metabolic syndrome is related to an overproduction of VLDL-apoB-100. nih.gov

Organ-Specific Lipid Fluxes and Storage Dynamics

Glyceryl tri(octanoate-8,8,8-D3) can be used to trace the flux of dietary MCFAs into various organs and their incorporation into tissue lipid stores. After being transported in lipoproteins, the octanoate-d3 can be taken up by peripheral tissues such as adipose tissue, heart, and skeletal muscle. nih.govnih.gov The deuterium label can then be measured in the triglyceride stores of these tissues, providing a quantitative measure of organ-specific fatty acid uptake and storage. This is crucial for understanding how dietary fats are partitioned between immediate oxidation for energy and storage for future use, and how this is altered in metabolic diseases like obesity and non-alcoholic fatty liver disease. frontiersin.orgnih.gov Studies in canines have shown that dietary MCTs can significantly alter the levels of circulating complex lipids. mdpi.complos.org

Hepatic Triglyceride Synthesis and Secretion in Rodent Models

The liver plays a central role in triglyceride (TG) metabolism, synthesizing TGs from fatty acids and secreting them into the bloodstream as part of very low-density lipoprotein (VLDL) particles. nih.govnih.gov Using tracers like Glyceryl tri(octanoate-8,8,8-D3) allows researchers to quantify the liver's contribution to circulating lipids. In rodent models, administering this tracer enables the direct measurement of the rate at which deuterated octanoate is incorporated into hepatic TG stores and subsequently secreted as VLDL-TG.

Research in this area focuses on understanding how different factors, such as diet or disease states, affect hepatic lipid handling. For instance, studies have shown that in states of energy excess, such as obesity and insulin (B600854) resistance, the delivery of free fatty acids to the liver increases, which normally triggers a corresponding increase in TG synthesis. nih.gov By tracking the labeled octanoate from Glyceryl tri(octanoate-8,8,8-D3), researchers can determine the specific contribution of medium-chain fatty acids to the expanding hepatic TG pool and their secretion rate. This helps to differentiate between TGs synthesized from various sources, such as de novo lipogenesis (new fat synthesis) or the uptake of preformed fatty acids. nih.gov

Table 1: Illustrative Findings in Hepatic Triglyceride Metabolism Using Stable Isotope Tracers in Rodent Models

Research FocusAnimal ModelKey Parameter MeasuredIllustrative Finding
VLDL-TG SecretionInsulin-Resistant MiceRate of labeled fatty acid appearance in VLDL-TGIncreased VLDL-TG secretion due to loss of insulin's inhibitory effect. nih.gov
Hepatic SteatosisObese, Diabetic MiceIncorporation of labeled fatty acids into liver TGInhibition of TG synthesis can unexpectedly worsen liver injury by causing free fatty acid accumulation. nih.gov
Dietary EffectsFructose-Fed HamstersAssembly and secretion of apoB-containing lipoproteinsHigh-fructose diets lead to increased assembly and secretion of VLDL and chylomicrons. nih.gov

Adipose Tissue Triglyceride Turnover and Mobilization

Adipose tissue is the primary site for long-term energy storage in the form of triglycerides. The continuous process of breaking down stored TGs (lipolysis) and synthesizing new TGs is known as triglyceride turnover. nih.gov Glyceryl tri(octanoate-8,8,8-D3) is a valuable tool for investigating the dynamics of medium-chain fatty acids within this process. After administration, the labeled octanoate can be traced as it is taken up by adipocytes and esterified into the adipose TG pool. The rate of its disappearance from this pool over time provides a direct measure of TG turnover and fatty acid mobilization.

Studies using stable isotopes have revealed that adipose tissue is a highly dynamic organ. bioscientifica.comnih.gov The use of tracers allows for the quantification of fatty acid fluxes in and out of fat stores. physiology.org For example, by measuring the enrichment of deuterium-labeled octanoate in adipose tissue triglycerides following a pulse of Glyceryl tri(octanoate-8,8,8-D3), researchers can calculate the rate of new TG synthesis. Conversely, monitoring the appearance of the labeled octanoate in the bloodstream provides insight into the rate of lipolysis and fatty acid release. This methodology has been crucial in understanding how hormonal signals and nutritional status regulate the balance between fat storage and mobilization. nih.govnih.gov

Table 2: Representative Data on Adipose Tissue Triglyceride Dynamics from Stable Isotope Studies

ParameterMeasurement MethodTypical FindingCitation
Adipose TG SynthesisIncorporation of labeled glycerol (B35011) or fatty acidsTG half-life is slow, estimated to be hundreds of days in humans. nih.gov
Net LipolysisCalculated from TG turnover ratesRepresents a substantial daily flux of fatty acids (e.g., 50-60 g/day in humans). nih.gov
Fatty Acid Re-esterificationComparison of total lipolysis vs. net fatty acid releaseA significant portion of fatty acids liberated during lipolysis is re-esterified back into TG within the adipocyte. nih.gov

Skeletal Muscle Fatty Acid Uptake and Utilization

Skeletal muscle is a major site of fatty acid oxidation for energy, particularly during exercise and fasting. nih.gov Understanding how muscles take up and utilize fatty acids is critical for research into exercise physiology and metabolic diseases. Glyceryl tri(octanoate-8,8,8-D3) can be used to trace the journey of octanoate from the circulation into muscle cells and follow its subsequent metabolic fate—either oxidation for energy or esterification into intramuscular triglyceride (mTAG) stores.

By combining the administration of the tracer with the collection of arterial and venous blood samples across a muscle bed (e.g., a rodent leg), researchers can calculate the net uptake of the labeled octanoate. nih.gov Further analysis of muscle tissue biopsies can reveal the extent to which the tracer has been incorporated into mTAGs versus being oxidized. Studies have shown that fatty acid uptake by muscle increases dramatically during exercise. nih.gov Tracers like Glyceryl tri(octanoate-8,8,8-D3) allow for precise quantification of how different types of fatty acids contribute to fueling muscle activity and how conditions like insulin resistance might impair this process. nih.gov

Table 3: Key Measurements in Skeletal Muscle Fatty Acid Metabolism Using Isotopic Tracers

Parameter MeasuredExperimental ApproachCommon ObservationCitation
Net Fatty Acid UptakeArterial-venous difference across a limb combined with blood flow measurementUptake is low at rest but increases significantly with exercise. nih.gov
Fractional Fatty Acid ExtractionRatio of uptake to arterial deliveryExtraction is high at rest but decreases during exercise as blood flow increases dramatically. nih.gov
Fatty Acid Fate (Oxidation vs. Storage)Measurement of labeled CO2 production and incorporation into mTAGThe balance shifts towards oxidation during exercise. nih.govnih.gov

Investigating Metabolic Adaptations in Animal Models (e.g., Exercise, Dietary Interventions)

A key strength of using stable isotope tracers like Glyceryl tri(octanoate-8,8,8-D3) is the ability to conduct dynamic studies that reveal metabolic adaptations to various stimuli. Animal models subjected to specific interventions, such as endurance exercise training or high-fat diets, can be studied using the tracer to see how metabolic pathways are remodeled.

For example, in an exercise study, the tracer could be administered to both trained and untrained rodents to quantify differences in how efficiently their skeletal muscles take up and oxidize fatty acids during physical activity. nih.gov It is expected that trained animals would show enhanced uptake and oxidation, reflecting mitochondrial biogenesis and improved metabolic flexibility.

In dietary intervention studies, Glyceryl tri(octanoate-8,8,8-D3) can be used to track how the body adapts to different nutrient compositions. For instance, after a period on a ketogenic diet, an animal model might exhibit an increased capacity to utilize the traced octanoate for energy in tissues like the brain and heart. Conversely, a high-sugar diet might lead to increased diversion of fatty acids towards storage in the liver and adipose tissue. nih.gov These studies provide quantitative data on whole-body and organ-specific metabolic shifts, offering mechanistic insights into how lifestyle factors impact health and disease. nih.govphysiology.org

Methodological Considerations and Limitations in Deuterium Tracing

Potential for Deuterium (B1214612) Exchange and Its Impact on Measurement Accuracy

One of the fundamental assumptions in tracer studies is the stable incorporation of the isotopic label within the molecule of interest. However, under certain conditions, deuterium atoms can exchange with protons from the surrounding environment, leading to a loss of the tracer signal and potentially inaccurate measurements.

The stability of the carbon-deuterium (C-D) bond in Glyceryl tri(octanoate-8,8,8-D3) is generally high. However, the presence of protic solutions, which contain molecules with readily exchangeable protons (e.g., water, alcohols), can facilitate deuterium exchange, particularly over extended periods or under harsh conditions such as high temperatures or extreme pH. For instance, thermodynamic studies on deuterated phospholipids (B1166683) have shown that the solvent environment significantly influences their structural stability, with D2O enhancing hydrophobic interactions and stabilizing the lipid vesicles nih.gov. While this suggests a stable core, the ester linkages in triglycerides like Glyceryl tri(octanoate-8,8,8-D3) can be susceptible to hydrolysis, which could potentially expose the deuterated methyl group to exchange, although this is less likely for the stable C-D bonds at the terminal methyl position compared to more acidic alpha-protons.

Storage conditions are also a critical factor. While not specifically documented for Glyceryl tri(octanoate-8,8,8-D3), studies on other deuterated fatty acid derivatives have shown that they can be stored for extended periods under inert atmospheres (e.g., argon) without significant degradation. Conversely, storage in the presence of air and moisture, even at low temperatures, can lead to hydrolysis and potential deuterium exchange over time. Therefore, to ensure the isotopic integrity of Glyceryl tri(octanoate-8,8,8-D3), it is imperative to use aprotic solvents where possible and to store the compound under inert, anhydrous conditions.

Fatty acid desaturation is an enzymatic process that introduces double bonds into the acyl chain. This process involves the stereospecific removal of two hydrogen atoms. When a deuterated fatty acid like the octanoate (B1194180) from Glyceryl tri(octanoate-8,8,8-D3) undergoes desaturation, there is a potential for the loss of a deuterium atom if it is located at the site of desaturation. The mechanism of membrane-bound desaturases involves a kinetically important hydrogen activation step at the carbon of the incipient double bond nih.gov. Studies investigating the desaturation of deuterated stearic and palmitic acids have estimated that the deuterium isotope effect can reduce the activity of the delta-9 desaturase enzyme by 30-50% nih.gov. This indicates that the C-D bond is indeed being targeted in the reaction, and its cleavage is a rate-limiting step.

While the 8,8,8-D3 labeling in the octanoate moiety of Glyceryl tri(octanoate-8,8,8-D3) is on the terminal methyl group, which is not the typical position for desaturation in mammals, chain elongation followed by desaturation could theoretically lead to the involvement of the deuterated positions. However, the primary metabolic fate of medium-chain fatty acids like octanoate is beta-oxidation for energy production. Desaturation of octanoate itself is not a major metabolic pathway in mammals. Therefore, significant deuterium loss from Glyceryl tri(octanoate-8,8,8-D3) through this specific mechanism is considered unlikely under normal physiological conditions.

Isotope Effects and Their Significance in Kinetic Studies

The substitution of a hydrogen atom with a heavier deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The magnitude of the KIE depends on the degree to which the bond to the isotope is broken or formed in the rate-determining step of the reaction.

The use of highly or perdeuterated substrates, such as Glyceryl tri(octanoate-8,8,8-D3), requires careful consideration of potential isotope effects. High levels of deuterium enrichment can lead to more pronounced KIEs that may alter metabolic fluxes compared to their non-deuterated counterparts nih.gov. For instance, high concentrations of deuterium have been shown to inhibit various metabolic reactions researchgate.net. The use of perdeuterated medium-chain fatty acids can be problematic as it may introduce secondary KIEs, which are isotope effects at positions not directly involved in bond breaking, and can complicate the interpretation of metabolic switching nih.gov. Therefore, while high enrichment enhances the signal for detection, researchers must be cognizant that it might perturb the very system they are studying. It is crucial to validate that the observed metabolic fate of the deuterated tracer accurately reflects the metabolism of the endogenous compound.

Tracer Recycling and Methodologies for Correction

A significant challenge in metabolic tracer studies is the phenomenon of tracer recycling, where the isotopic label from the breakdown of the tracer molecule is reincorporated into other newly synthesized molecules. This can lead to an overestimation of the synthesis of certain compounds and an underestimation of the true turnover rates.

When Glyceryl tri(octanoate-8,8,8-D3) is metabolized via beta-oxidation, the deuterium-labeled acetyl-CoA enters the tricarboxylic acid (TCA) cycle. The deuterium atoms can then be transferred to various intermediates and ultimately to water and NADPH nih.govresearchgate.net. This metabolically generated deuterated water can then serve as a source of deuterium for the de novo synthesis of other fatty acids and biomolecules, effectively recycling the tracer nih.gov.

Several methodologies have been developed to correct for tracer recycling. One common approach involves the use of a second tracer, such as ¹³C-labeled acetate, to independently measure the rate of label fixation within the TCA cycle metsol.com. By comparing the incorporation of the two labels, it is possible to estimate the extent of deuterium recycling. Another approach is to measure the enrichment of deuterium in the body water pool over time nih.gov. This allows for the calculation of the cumulative recovery of the deuterium label and can be used to correct for its reentry into biosynthetic pathways. Mathematical modeling, incorporating data from multiple time points and different metabolic pools, is also a powerful tool to dissect the contribution of tracer recycling from de novo synthesis nih.gov. While deuterium-labeled fatty acid tracers are considered to have less potential for isotopic exchange compared to ¹³C-labeled tracers in some contexts, and may not always require a correction factor, acknowledging and accounting for potential label fixation in other metabolic pools is crucial for accurate kinetic analysis researchgate.net.

Bioavailability and Pharmacokinetic Considerations of Deuterated Triglycerides in Animal Models

The bioavailability and pharmacokinetics of deuterated triglycerides like Glyceryl tri(octanoate-8,8,8-D3) are crucial for designing and interpreting metabolic studies in animal models. While specific pharmacokinetic data for Glyceryl tri(octanoate-8,8,8-D3) are not extensively available in the public domain, the metabolic fate of medium-chain triglycerides (MCTs) has been studied, providing a basis for understanding how this deuterated compound is likely to be processed.

MCTs, such as glyceryl trioctanoate, are known to be rapidly hydrolyzed in the gastrointestinal tract into glycerol (B35011) and medium-chain fatty acids (MCFAs). These MCFAs are then efficiently absorbed directly into the portal circulation and transported to the liver for rapid β-oxidation. This metabolic pathway is a key reason for the interest in MCTs for various therapeutic and nutritional applications.

Studies in rats have shown that the oral bioavailability of various compounds can be influenced by the lipid vehicle used, with MCTs often being part of self-nanoemulsifying drug delivery systems to enhance absorption. The effect of MCTs on the absorption of other substances is not always straightforward and can be unpredictable, highlighting the importance of preclinical investigations for each specific formulation.

The introduction of deuterium at the terminal omega position of the octanoate chains in Glyceryl tri(octanoate-8,8,8-D3) is not expected to fundamentally alter the primary route of absorption and metabolism. However, the potential for kinetic isotope effects exists, which could influence the rate of metabolic processes. The strength of the carbon-deuterium bond is greater than that of a carbon-hydrogen bond, which could theoretically slow down enzymatic reactions involving the cleavage of this bond. wikipedia.org

Pharmacokinetic studies of other deuterated compounds in animal models, such as rats and guinea pigs, have demonstrated that deuteration can alter pharmacokinetic properties. nih.gov These studies emphasize the importance of understanding the specific metabolic pathways and enzymes involved, as well as potential species differences in systemic clearance mechanisms. nih.gov

In the context of Glyceryl tri(octanoate-8,8,8-D3), after oral administration in an animal model like the rat, it is anticipated that the deuterated octanoate would be released and absorbed. The deuterium label would then be traced through its metabolic fate, which primarily involves β-oxidation in the liver. A study exploring the metabolic fate of 13C-labeled MCT in healthy individuals found that a significant portion was oxidized to CO₂, with a smaller fraction undergoing chain-elongation to long-chain fatty acids. nih.gov A similar distribution would be expected for deuterated octanoate, although the precise rates might be influenced by isotope effects.

Table 2: Expected Metabolic Pathway of Glyceryl tri(octanoate-8,8,8-D3) in an Animal Model

Step Process Location Expected Fate of Deuterated Octanoate
1 Hydrolysis Gastrointestinal Tract Release of deuterated octanoate from the glycerol backbone.
2 Absorption Small Intestine Rapid absorption of deuterated octanoate into the portal vein.
3 Transport Portal Circulation Transport to the liver.

Comparative Methodologies and Advanced Isotopic Tracing Concepts

Synergistic Applications with Other Stable Isotope Tracers

The true power of Glyceryl tri(octanoate-8,8,8-D3) as a metabolic tracer is often realized when used in concert with other stable isotope-labeled molecules, such as ¹³C-glucose and deuterated water (²H₂O). This approach allows for a more comprehensive and dynamic view of metabolism.

Multilabeling Strategies for Simultaneous Pathway Analysis

The use of multiple isotopic labels simultaneously, or multilabeling, enables researchers to trace the fate of different substrates as they converge and diverge within metabolic networks. researchgate.net For instance, a study could employ Glyceryl tri(octanoate-8,8,8-D3) to track the metabolism of medium-chain fatty acids, while concurrently administering ¹³C-glucose to follow the path of carbohydrates.

By analyzing the isotopic enrichment patterns in downstream metabolites, it is possible to quantify the relative contributions of fatty acids and glucose to key metabolic intermediates, such as acetyl-CoA. The deuterium (B1214612) label on the terminal methyl group of the octanoate (B1194180) moieties in Glyceryl tri(octanoate-8,8,8-D3) provides a distinct mass shift that can be readily distinguished from the ¹³C label of glucose-derived metabolites using mass spectrometry. This dual-labeling strategy is invaluable for understanding fuel selection in various physiological and pathological states.

Decoding Interconnected Metabolic Networks

Metabolic pathways are not linear, isolated sequences of reactions but are instead highly interconnected networks. Glyceryl tri(octanoate-8,8,8-D3), in combination with tracers like ²H₂O, can help to unravel these complex connections. ²H₂O freely equilibrates with the body's water pool and can contribute deuterium atoms to various metabolic processes, including de novo lipogenesis (DNL).

When Glyceryl tri(octanoate-8,8,8-D3) is administered, the octanoate is released and can be either oxidized or incorporated into more complex lipids. By simultaneously monitoring the incorporation of deuterium from both the deuterated octanoate and ²H₂O into newly synthesized lipids, researchers can differentiate between the direct incorporation of the medium-chain fatty acid and the synthesis of new fatty acids. This allows for a detailed investigation of lipid remodeling and synthesis pathways.

Mathematical Modeling for Metabolic Flux Analysis

The data generated from stable isotope tracing experiments with Glyceryl tri(octanoate-8,8,8-D3) are most powerfully interpreted through the lens of mathematical modeling to perform metabolic flux analysis (MFA). nih.gov MFA is a computational approach that quantifies the rates (fluxes) of metabolic reactions within a network. researchgate.net

Isotope Dilution and Kinetic Models for Flux Quantification

Isotope dilution is a fundamental principle used in MFA. When a known amount of an isotopically labeled compound like Glyceryl tri(octanoate-8,8,8-D3) is introduced into a biological system, it mixes with the endogenous, unlabeled pool of the same compound. The extent to which the isotopic label is "diluted" by the unlabeled compound provides a measure of the endogenous pool size and its rate of appearance.

Kinetic models further enhance this analysis by considering the time-dependent changes in isotopic enrichment. By collecting samples at multiple time points after the administration of Glyceryl tri(octanoate-8,8,8-D3), researchers can develop kinetic models that describe the rates of octanoate release from the glycerol (B35011) backbone, its uptake by tissues, and its subsequent metabolic fate. These models can provide quantitative estimates of fatty acid oxidation rates and their contribution to energy production. nih.gov

A hypothetical kinetic study might yield data like the following, illustrating the decay of the tracer and the appearance of labeled products over time.

Time (minutes)Plasma Glyceryl tri(octanoate-8,8,8-D3) Enrichment (%)Labeled Acetyl-CoA Enrichment in Liver (%)
01000
306515
604025
1201520
240510

Compartmental Analysis in Complex Biological Systems

Biological systems are inherently compartmentalized, with different metabolic processes occurring in specific organelles or tissues. Glyceryl tri(octanoate-8,8,8-D3) is a valuable tool for compartmental analysis of lipid metabolism. For example, the initial hydrolysis of the triglyceride occurs in the gastrointestinal tract and bloodstream, releasing the deuterated octanoate. This fatty acid is then transported into cells and subsequently into mitochondria for β-oxidation.

By combining isotopic data with compartmental models, it is possible to estimate the fluxes between different compartments. For instance, one could model the flux of deuterated octanoate from the plasma into the liver and then into the mitochondrial matrix. This level of analysis is crucial for understanding how metabolic diseases might alter the trafficking of fatty acids between different cellular compartments.

Integration with Quantitative Internal Standards in Lipidomics

In the field of lipidomics, which aims to comprehensively profile all lipids in a biological system, accurate quantification is paramount. Glyceryl tri(octanoate-8,8,8-D3) can serve as an excellent quantitative internal standard for the analysis of medium-chain triglycerides.

Because it is chemically identical to its unlabeled counterpart, Glyceryl trioctanoate, it behaves in the same way during sample extraction, derivatization, and chromatographic separation. However, its distinct mass, due to the three deuterium atoms, allows it to be separately detected by a mass spectrometer. By adding a known amount of Glyceryl tri(octanoate-8,8,8-D3) to a biological sample at the beginning of the analytical workflow, any sample loss or variation in instrument response can be corrected for, leading to highly accurate and precise quantification of the endogenous Glyceryl trioctanoate.

The table below illustrates how a deuterated internal standard can be used to correct for analytical variability.

SampleEndogenous Analyte Peak AreaInternal Standard (D3) Peak AreaCalculated Concentration (µM)
Control 150,000100,0005.0
Control 245,00090,0005.0
Treated 175,00098,0007.7
Treated 282,000105,0007.8

Future Directions and Emerging Research Avenues for Glyceryl Tri Octanoate 8,8,8 D3

Integration with Advanced Omics Technologies

The confluence of stable isotope labeling with "omics" technologies offers a systems-level view of metabolic processes. Glyceryl tri(octanoate-8,8,8-D3) is poised to be a key tracer in these multi-faceted research approaches.

Stable isotope-labeled compounds are indispensable for lipidomics, serving as ideal internal standards and tracers to elucidate the dynamics of lipid metabolism, including biosynthesis, remodeling, and degradation. nih.govnih.gov The use of tracers like Glyceryl tri(octanoate-8,8,8-D3) allows researchers to distinguish between pre-existing lipid pools and newly synthesized molecules, providing a dynamic view of metabolic pathways. mdpi.com

When Glyceryl tri(octanoate-8,8,8-D3) is introduced into a biological system, the deuterated octanoate (B1194180) is liberated by lipases and can be tracked as it is incorporated into a diverse array of lipid species. This enables species-resolved metabolic tracing, where the fate of the labeled fatty acid is monitored with high specificity. For instance, researchers can determine the rate of its incorporation into phospholipids (B1166683), cholesteryl esters, and other neutral lipids. This approach has been successfully used with other labeled fatty acids to understand phenomena like lipotoxicity in liver cells, where the metabolic channeling of specific fatty acids into different lipid classes can be directly correlated with cellular outcomes. mdpi.com By tracing the D3-octanoate, researchers can build a detailed map of its metabolic fate, revealing kinetic details of lipid transport and acyl chain remodeling.

Table 1: Applications of Stable Isotope-Labeled Lipids in Metabolic Tracing

Research ApplicationTracer Molecule PrincipleInsights Gained
De Novo Lipogenesis Labeled precursors (e.g., D2O, 13C-glucose) are incorporated into newly synthesized fatty acids and lipids.Quantifies the rate of new lipid synthesis under various physiological or pathological conditions.
Fatty Acid Uptake & Trafficking Labeled fatty acids (e.g., D3-octanoate) are administered to track their absorption and distribution.Reveals the kinetics of fatty acid transport into cells and incorporation into complex lipids.
Acyl Chain Remodeling A specific labeled fatty acid is traced as it is incorporated into different lipid backbones (e.g., phospholipids).Elucidates the activity of enzymes involved in lipid remodeling, such as lysophospholipid acyltransferases.
Metabolic Flux Labeled substrates are traced through metabolic pathways (e.g., beta-oxidation, TCA cycle).Measures the rate (flux) of carbon through specific metabolic routes.

Metabolomics and fluxomics extend the tracing capabilities beyond the lipidome to the entire network of small-molecule metabolites. nih.govmdpi.com After administration, the D3-octanoate from Glyceryl tri(octanoate-8,8,8-D3) undergoes beta-oxidation, producing deuterated acetyl-CoA. This labeled acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism.

By tracking the deuterium (B1214612) label as it appears in TCA cycle intermediates (like citrate (B86180), succinate, and malate) and connected pathways (like gluconeogenesis and amino acid synthesis), researchers can perform metabolic flux analysis. nih.govresearchgate.net This allows for the quantification of the rate of metabolic reactions and the contribution of specific substrates to energy production. nih.govresearchgate.net Isotope tracing with compounds like Glyceryl tri(octanoate-8,8,8-D3) is critical for building comprehensive models of in vivo metabolism, revealing how organs share and convert nutrients under different conditions, such as during fasting or on a ketogenic diet. nih.govbiorxiv.org These methods have been used to uncover major metabolic cycles in circulation, like the triglyceride-glycerol-fatty acid cycle, highlighting the dynamic nature of energy homeostasis. nih.govresearchgate.net

The metabolic changes induced by the flux of deuterated octanoate can be correlated with changes in the proteome. Quantitative proteomics can be employed to assess how the influx of a specific nutrient, like the octanoate from Glyceryl tri(octanoate-8,8,8-D3), alters the expression levels of metabolic enzymes. For example, an increased supply of medium-chain fatty acids might upregulate the enzymes involved in beta-oxidation or downregulate those for fatty acid synthesis.

Furthermore, advanced proteomic techniques can investigate the post-translational modification of proteins in response to metabolic shifts. springernature.com A particularly relevant application is the use of chemical probes to identify and quantify protein lipidation—the covalent attachment of lipids to proteins. springernature.com While not a direct trace of the D3 label, proteomics can reveal how the altered lipid landscape, influenced by D3-octanoate metabolism, affects the regulation of proteins through modifications like acylation, which plays a key role in protein localization and function. Another emerging area is hydrogen-deuterium exchange mass spectrometry (HDX-MS), which measures changes in protein conformation and dynamics. nih.gov This could be used to study how enzymes involved in lipid metabolism change their structure and activity upon binding to or being influenced by the presence of deuterated lipid species. nih.gov

Innovations in Analytical Instrumentation for Enhanced Sensitivity and Throughput

The ability to fully exploit tracers like Glyceryl tri(octanoate-8,8,8-D3) is dependent on the advancement of analytical technologies capable of detecting and quantifying subtle isotopic differences with high precision.

Ultra-high resolution mass spectrometry (UHR-MS), particularly with instruments like the Orbitrap, is a cornerstone of modern metabolomics and lipidomics. thermofisher.comavantiresearch.com Its high resolving power is essential for distinguishing between isotopologues, which are molecules that differ only in their isotopic composition. thermofisher.com In the context of Glyceryl tri(octanoate-8,8,8-D3), UHR-MS can baseline-resolve the peaks of deuterated lipids from their unlabeled counterparts and, crucially, from their naturally occurring 13C isotopologues. thermofisher.com This separation is critical for accurate quantification of the tracer's incorporation into various metabolites, as it prevents misinterpretation of the data due to isotopic interference. thermofisher.comavantiresearch.com

The precision of UHR-MS allows for confident identification of metabolites based on their exact mass, enabling the creation of detailed metabolic maps from tracing experiments. nih.gov By coupling UHR-MS with chromatographic separation techniques, researchers can analyze complex biological extracts and quantify hundreds of distinct labeled and unlabeled lipid species in a single run. nih.gov

Table 2: Comparison of Mass Spectrometry Resolutions in Lipidomics

ResolutionCapabilityApplication for D3-Octanoate Tracing
Low Resolution (e.g., Quadrupole) Provides nominal mass information (integer mass).Sufficient for detecting the presence of a labeled compound but cannot resolve it from 13C isotopes, leading to inaccurate quantification.
High Resolution (e.g., TOF) Provides accurate mass measurement to several decimal places.Can distinguish many isobaric interferences but may still struggle with resolving 13C and deuterium in complex spectra.
Ultra-High Resolution (e.g., Orbitrap, FT-ICR) Provides extremely high mass accuracy and resolving power (>100,000).Baseline resolves deuterium-labeled species from their 13C isotopologues, enabling precise and accurate quantification of metabolic flux. thermofisher.com

While mass spectrometry typically requires the analysis of tissue extracts, Nuclear Magnetic Resonance (NMR) spectroscopy offers the capability for non-invasive, in vivo metabolic tracing. nih.govnih.gov Advanced NMR techniques can be used to monitor the metabolic fate of isotope-labeled substrates in living organisms in real-time. For instance, 13C NMR has been used to follow the metabolism of 13C-labeled glucose and its incorporation into neurotransmitters in the brain. nih.gov

In the context of Glyceryl tri(octanoate-8,8,8-D3), while direct deuterium NMR is less common for in vivo studies due to lower sensitivity, the metabolic products can be observed using other nuclei. A promising future direction is the use of 1H NMR to detect the protons attached to carbons that are adjacent to the incorporated deuterium label. The presence of deuterium would alter the signal of these neighboring protons, providing an indirect way to trace the label's path. More advanced would be the synthesis of a dually-labeled tracer, such as Glyceryl tri(octanoate-1-13C, 8,8,8-D3), which would allow for powerful 13C NMR tracing of octanoate metabolism in vivo, providing real-time data on organ-specific energy metabolism and pathway kinetics without the need for invasive biopsies. Another emerging technique is Deuterium Metabolic Imaging (DMI), which directly images the distribution of deuterated compounds and their downstream metabolites, such as water (HDO), providing spatial information on metabolic activity. nih.gov

Development of Novel Synthetic Approaches for Specific Deuterium Placements

The precision of deuterium placement is paramount to the utility of Glyceryl tri(octanoate-8,8,8-D3) as a metabolic tracer. The development of novel synthetic methodologies that are both efficient and highly specific is a key area of ongoing research. Current approaches often involve multi-step processes that can be challenging and may result in lower yields. Future advancements are anticipated to focus on more direct and scalable routes for introducing deuterium at specific carbon atoms within the fatty acid chain.

One promising avenue is the use of advanced catalytic systems. For instance, metal-catalyzed C-H activation/deuteration reactions using deuterium oxide (D₂O) as the deuterium source are being explored for their potential to selectively label organic molecules. europa.eu While this method has been successfully applied to various fatty acids, achieving high regioselectivity at the terminal methyl group of octanoic acid remains a synthetic challenge that future research aims to address.

Enzyme-assisted synthesis represents another fertile ground for innovation. europa.eunih.gov Lipases and other ester-forming enzymes can offer high regioselectivity in the esterification of glycerol (B35011) with pre-deuterated fatty acids. nih.gov The primary challenge then shifts to the efficient synthesis of the deuterated octanoic acid itself. Novel biochemical pathways or chemo-enzymatic strategies could provide more direct routes to octanoic acid-8,8,8-D3, which can then be enzymatically esterified to the glycerol backbone. europa.eu

Exploration of Glyceryl tri(octanoate-8,8,8-D3) in Emerging Research Areas (e.g., Gut Microbiome-Host Metabolism Interactions in Animal Models)

The intricate interplay between the gut microbiome and host metabolism is a rapidly expanding field of research with profound implications for health and disease. Stable isotope tracers like Glyceryl tri(octanoate-8,8,8-D3) are poised to play a crucial role in unraveling these complex interactions. By tracking the metabolic fate of the deuterated octanoate chains, researchers can gain insights into how gut microbes influence lipid absorption, transport, and utilization by the host.

In animal models, administering Glyceryl tri(octanoate-8,8,8-D3) can help elucidate the contribution of the gut microbiota to the pool of circulating fatty acids. The deuterated label allows for the differentiation between dietary fatty acids and those synthesized de novo by the host. nih.govresearchgate.net This is particularly relevant in studies investigating conditions like metabolic syndrome, obesity, and non-alcoholic fatty liver disease, where lipid metabolism is dysregulated. mdpi.com

Furthermore, research has shown that certain lipids can directly modulate the composition and function of the gut microbiota. For example, glycerol monocaprylate, a related monoglyceride, has been found to alter the gut microbiota and increase the production of beneficial short-chain fatty acids (SCFAs). nih.gov Glyceryl tri(octanoate-8,8,8-D3) could be employed in similar studies to not only observe the effects on the microbiome but also to trace the metabolic pathways of the octanoate itself within this dynamic ecosystem. This can help answer key questions about how specific dietary fats are processed by different microbial communities and how this, in turn, impacts host physiology.

Q & A

Q. What are the recommended analytical methods for confirming the isotopic purity of Glyceryl tri(octanoate-8,8,8-D3)?

Isotopic purity is critical for deuterated compounds. Use nuclear magnetic resonance (NMR) spectroscopy to verify the position and extent of deuterium substitution, particularly focusing on the C-8 methyl group. Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography-MS (GC-MS) can quantify the mass shift (M+3) to confirm isotopic enrichment . For quantitative analysis, compare the deuterated compound against non-deuterated standards using calibration curves, as demonstrated in deuterated fatty acid ester studies .

Q. How can researchers optimize the synthesis of Glyceryl tri(octanoate-8,8,8-D3) to minimize isotopic dilution?

Synthesis involves esterification of glycerol with deuterated octanoic acid (e.g., octanoic acid-8,8,8-d3). Key steps:

  • Use anhydrous conditions to prevent hydrolysis of deuterated acyl groups.
  • Employ coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to track ester bond formation.
  • Purify the product using silica gel chromatography or recrystallization to remove non-deuterated byproducts .

Q. What are the best practices for handling and storing Glyceryl tri(octanoate-8,8,8-D3) to ensure stability?

  • Store at -20°C in airtight, light-resistant containers to prevent degradation.
  • Avoid exposure to strong oxidizers, acids, or bases, which may hydrolyze ester bonds or alter isotopic integrity.
  • Conduct periodic stability tests using GC-MS or HPLC to monitor purity over time, as outlined in stability protocols for deuterated glycerolipids .

Advanced Research Questions

Q. How can experimental design address discrepancies in deuterium distribution during metabolic tracing studies?

In metabolic studies, inconsistent deuterium incorporation may arise from endogenous lipid synthesis pathways. To mitigate:

  • Use stable isotope-resolved metabolomics (SIRM) with LC-MS/MS to track deuterium labeling in downstream metabolites.
  • Pair Glyceryl tri(octanoate-8,8,8-D3) with non-deuterated controls to distinguish exogenous vs. endogenous contributions.
  • Apply central composite design (CCD) to optimize variables like incubation time, concentration, and cell type-specific uptake rates, as seen in lipid nanoparticle formulation studies .

Q. What methodologies are effective for quantifying Glyceryl tri(octanoate-8,8,8-D3) in complex biological matrices (e.g., plasma or tissue homogenates)?

  • Solid-phase extraction (SPE) with C18 cartridges isolates the compound from lipids and proteins.
  • Derivatize using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for GC-MS analysis, enhancing volatility.
  • Validate the method via spike-and-recovery assays (target recovery: 82-90%) and stability tests under freeze-thaw cycles, as validated for deuterated glyceryl hexanoates .

Q. How can researchers resolve conflicting data on the compound’s role in lipid metabolism studies?

Conflicting results may stem from differences in experimental models (e.g., in vitro vs. in vivo). Strategies:

  • Perform dose-response studies to identify non-linear effects.
  • Use isotopic tracer kinetic modeling to differentiate between direct incorporation and isotopic exchange.
  • Cross-validate findings with orthogonal techniques, such as fluorescent lipid analogs or radiolabeled tracers .

Q. What advanced techniques are suitable for studying its interaction with lipid carriers or drug delivery systems?

  • Dynamic light scattering (DLS) and transmission electron microscopy (TEM) characterize particle size and morphology in lipid-based formulations.
  • Differential scanning calorimetry (DSC) assesses thermal behavior and compatibility with surfactants (e.g., poloxamer 188) in nanoparticle formulations .
  • In vitro release studies using dialysis membranes simulate payload release kinetics under physiological conditions.

Methodological Considerations Table

Aspect Recommended Technique Key Parameters Reference
Isotopic PurityNMR, MSMass shift (M+3), deuterium integration in NMR
Stability TestingGC-MS, HPLCRecovery rates after freeze-thaw cycles
Quantification in MatricesSPE + GC-MSSpike-and-recovery (target: >85%)
Nanoparticle FormulationDLS, TEM, DSCParticle size (nm), polydispersity index (PDI)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.